N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals, catalyzed by trifluoracetic acid . . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, solvent, and catalyst concentrations.
Chemical Reactions Analysis
N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can interfere with cell cycle progression, leading to the induction of apoptosis in cancer cells . This selective inhibition makes it a promising candidate for targeted cancer therapies.
Comparison with Similar Compounds
Similar compounds to N-{1,5-dimethyl-6-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridin-3-yl}cyclopentanecarboxamide include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, this compound shares a similar core structure but differs in its substitution pattern.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with a different ring fusion, offering distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and its potential for selective enzyme inhibition, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2/c1-8-7-10-11(15-14(20)9-5-3-4-6-9)17-18(2)12(10)16-13(8)19/h8-9H,3-7H2,1-2H3,(H,16,19)(H,15,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSNAHUQDZVIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.